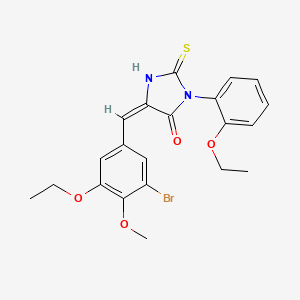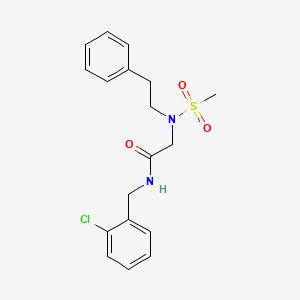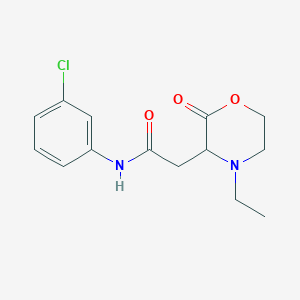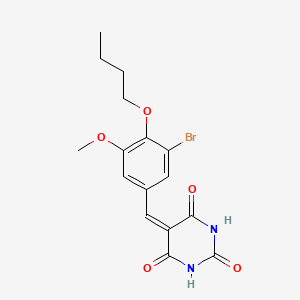![molecular formula C15H12N4O4 B4711786 7-(3-硝基苯基)吡唑并[1,5-a]嘧啶-3-羧酸乙酯](/img/structure/B4711786.png)
7-(3-硝基苯基)吡唑并[1,5-a]嘧啶-3-羧酸乙酯
描述
Ethyl 7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a useful research compound. Its molecular formula is C15H12N4O4 and its molecular weight is 312.28 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl 7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is 312.08585488 g/mol and the complexity rating of the compound is 455. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality ethyl 7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成与表征
- 该化合物用于合成衍生自吡唑并[1,5-a]嘧啶的新重氮染料。这些染料已被表征为具有溶剂变色性质和抗菌自由基清除活性,对革兰氏阳性菌和革兰氏阴性菌甚至真菌均表现出活性(Şener et al., 2017)。
抗菌和抗氧化特性
- 已研究了衍生自吡唑并[1,5-a]嘧啶的化合物(包括7-(3-硝基苯基)吡唑并[1,5-a]嘧啶-3-羧酸乙酯)的抗菌特性。它们已显示出对各种类型的细菌和真菌的有效性,并且具有抗氧化潜力,在某些情况下通常超过维生素 C 的活性(Şener et al., 2017)。
生物活性和潜在治疗应用
- 已经研究了相关化合物的合成和生物活性,例如 7-氨基-3-(3-甲基-5-氧代-1-苯基-2-吡唑啉-4-基)-5-芳基-5H-噻唑并[3,2-a]嘧啶-6-羧酸乙酯。这些研究表明了一系列潜在的治疗应用,包括抗肿瘤特性和对各种细菌和真菌菌株的活性(Youssef et al., 2013)。
合成和细胞毒活性
- 吡唑并[1,5-a]嘧啶和相关的席夫碱已被合成并研究了它们对几种人癌细胞系的体外细胞毒活性。这证明了这些化合物在开发新型抗癌剂中的潜力(Hassan et al., 2015)。
农业应用
- 三氟甲基化的吡唑并[1,5-a]嘧啶衍生物已被探索为单子叶植物狗尾草的潜在抑制剂,表明它们在农业应用中的用途,特别是作为除草剂(Wu et al., 2006)。
抗结核剂
- 已合成 5-甲基-7-(噻吩-2-基)-4,7-二氢[1,2,4]三唑并[1,5-a]嘧啶-6-羧酸乙酯及其类似物,并评估了其结核抑制作用。这项研究突出了吡唑并[1,5-a]嘧啶衍生物在开发新的结核病治疗方法中的潜力(Titova et al., 2019)。
非甾体抗炎药
- 对吡唑并[1,5-a]嘧啶-7-酮的研究表明它们可能成为一类新的非甾体抗炎药 (NSAID)。包括 7-(3-硝基苯基)吡唑并[1,5-a]嘧啶-3-羧酸乙酯在内的这些化合物已被发现具有显着的抗炎特性,而没有与传统 NSAID 相关的典型溃疡活性(Auzzi et al., 1983)。
作用机制
Target of Action
Related pyrimidine derivatives have been shown to exhibit neuroprotective and anti-neuroinflammatory properties . These compounds interact with human microglia and neuronal cell models .
Mode of Action
Related compounds have shown promising neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . Furthermore, they reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
Related compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
未来方向
生化分析
Biochemical Properties
Ethyl 7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate plays a significant role in biochemical reactions, particularly in the context of neuroprotection and anti-inflammatory activities . This compound interacts with several enzymes and proteins, including nitric oxide synthase and tumor necrosis factor-α (TNF-α), which are involved in inflammatory pathways . The interaction with nitric oxide synthase leads to the inhibition of nitric oxide production, while the interaction with TNF-α results in the suppression of pro-inflammatory cytokine production . These interactions highlight the compound’s potential as a neuroprotective and anti-inflammatory agent.
Cellular Effects
Ethyl 7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate has been shown to exert various effects on different cell types and cellular processes . In neuronal cells, this compound exhibits neuroprotective properties by reducing the expression of endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3 . Additionally, it influences cell signaling pathways, such as the NF-kB inflammatory pathway, by inhibiting the activation of NF-kB proteins . These effects contribute to the compound’s ability to protect neuronal cells from stress and apoptosis.
Molecular Mechanism
The molecular mechanism of ethyl 7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate involves several key interactions at the molecular level . The compound binds to active residues of proteins such as ATF4 and NF-kB, leading to the inhibition of their activity . This binding interaction results in the suppression of endoplasmic reticulum stress and the inhibition of the NF-kB inflammatory pathway . Additionally, the compound modulates gene expression by reducing the expression of pro-inflammatory cytokines and apoptosis-related genes . These molecular interactions underline the compound’s potential as a therapeutic agent for neuroprotection and anti-inflammatory applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate have been observed to change over time . The compound demonstrates stability under controlled conditions, maintaining its biochemical properties for extended periods . Degradation may occur under extreme conditions, such as high temperatures or prolonged exposure to light . Long-term studies have shown that the compound continues to exert its neuroprotective and anti-inflammatory effects over time, with no significant loss of activity . These findings suggest that the compound is suitable for long-term applications in biochemical research.
Dosage Effects in Animal Models
The effects of ethyl 7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate vary with different dosages in animal models . At lower doses, the compound exhibits neuroprotective and anti-inflammatory effects without causing significant toxicity . At higher doses, toxic effects may be observed, including liver and kidney damage . Threshold effects have been identified, indicating that there is an optimal dosage range for achieving the desired therapeutic effects while minimizing adverse effects . These findings highlight the importance of dosage optimization in the application of this compound in animal models.
Metabolic Pathways
Ethyl 7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation and reduction of the compound, while conjugation reactions with glutathione and glucuronic acid facilitate its excretion . These metabolic pathways ensure the efficient clearance of the compound from the body, minimizing the risk of accumulation and toxicity.
Transport and Distribution
The transport and distribution of ethyl 7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate within cells and tissues involve several transporters and binding proteins . The compound is actively transported across cell membranes by transporters such as P-glycoprotein, which facilitates its distribution to various tissues . Binding proteins, including albumin, play a role in the compound’s circulation in the bloodstream, ensuring its delivery to target sites . The compound’s localization and accumulation in specific tissues are influenced by these transport and binding interactions, contributing to its therapeutic efficacy.
Subcellular Localization
Ethyl 7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate exhibits specific subcellular localization, which affects its activity and function . The compound is primarily localized in the cytoplasm and endoplasmic reticulum, where it interacts with various biomolecules . Targeting signals and post-translational modifications, such as phosphorylation, direct the compound to these compartments . The subcellular localization of the compound is crucial for its ability to modulate cellular processes, including the inhibition of endoplasmic reticulum stress and the regulation of gene expression .
属性
IUPAC Name |
ethyl 7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O4/c1-2-23-15(20)12-9-17-18-13(6-7-16-14(12)18)10-4-3-5-11(8-10)19(21)22/h3-9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUONVENNSWEYCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=CC=C(N2N=C1)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-isobutylglycinamide](/img/structure/B4711704.png)

![1-[4-(benzyloxy)phenyl]-4-[(2-chlorophenyl)acetyl]piperazine](/img/structure/B4711715.png)
![ethyl 4-[(3,4-dichlorobenzyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4711717.png)
![N-(4-ethoxybenzyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4711723.png)


![3-chloro-4-methoxy-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide](/img/structure/B4711736.png)

![4-[4-methoxy-3-(1-piperidinylsulfonyl)benzoyl]morpholine](/img/structure/B4711742.png)
![2-chloro-N-[2-(dimethylamino)ethyl]-5-(1-piperidinylsulfonyl)benzamide](/img/structure/B4711750.png)

![3-[3-(2,6-dimethoxyphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4711768.png)
![1-[(2,4-dimethylphenyl)sulfonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B4711777.png)
